molecular formula C23H35NO2 B075505 (1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one CAS No. 1244-02-6

(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one

Cat. No.: B075505
CAS No.: 1244-02-6
M. Wt: 357.5 g/mol
InChI Key: AENSHGKORGDOBI-ODYRBBFSSA-N
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Description

(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one is a complex organic compound with the molecular formula C23H35NO2 . It is a natural steroidal alkaloid known for its unique structural features and significant biological activities. The compound is characterized by a pentacyclic structure incorporating a dimethylamino group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.

    Functional group modifications: Introduction of the dimethylamino group and esterification to form the final structure.

Industrial Production Methods

Industrial production of this compound typically involves:

    Extraction from natural sources: this compound can be extracted from plants belonging to the Apocynaceae family.

    Chemical synthesis: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroidal alkaloids.

    Biology: Investigated for its role in cellular processes and interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one exerts its effects through several molecular targets and pathways:

    Binding to receptors: Interacts with specific receptors on cell surfaces.

    Modulation of signaling pathways: Influences pathways involved in cell growth, apoptosis, and inflammation.

    Enzyme inhibition: Inhibits enzymes that play a role in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Abiraterone acetate: A steroidal antiandrogen used in prostate cancer treatment.

    Cyclovirobuxine D: A natural steroidal alkaloid with cardiovascular effects.

    Neoverataline A and B: Steroidal alkaloids with unique structural features.

Uniqueness of (1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one

This compound stands out due to its specific pentacyclic structure and the presence of both a dimethylamino group and an ester functional group, which contribute to its distinct biological activities and therapeutic potential.

Properties

CAS No.

1244-02-6

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one

InChI

InChI=1S/C23H35NO2/c1-14-18-7-8-20-17-6-5-15-13-16(24(3)4)9-11-22(15,2)19(17)10-12-23(18,20)21(25)26-14/h5,14,16-20H,6-13H2,1-4H3/t14-,16+,17+,18+,19-,20-,22-,23-/m0/s1

InChI Key

AENSHGKORGDOBI-ODYRBBFSSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)C(=O)O1

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1

Origin of Product

United States

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